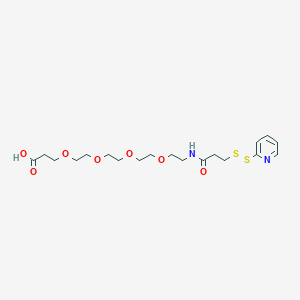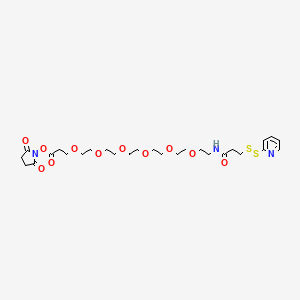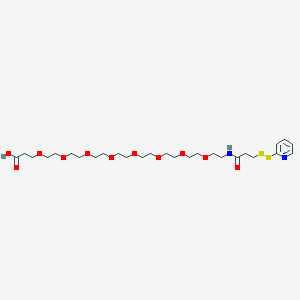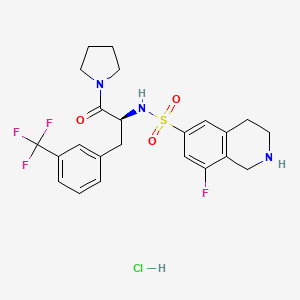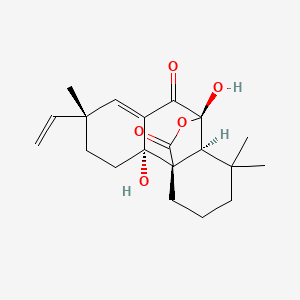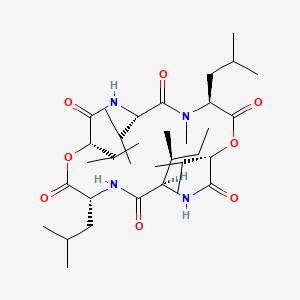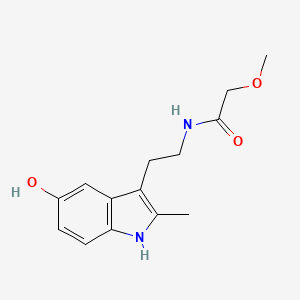
SSR240612
Overview
Description
SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor. It has been widely studied for its ability to block the bradykinin B1 receptor, which plays a significant role in inflammation and pain. The compound has shown promising results in various preclinical studies, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor . The primary targets of this compound are the B1 kinin receptors of human fibroblast MRC5 and HEK cells expressing human B1 receptors .
Mode of Action
This compound interacts with its targets by binding to the B1 kinin receptors, inhibiting their function . This interaction results in the inhibition of inositol phosphate 1 formation .
Biochemical Pathways
The bradykinin B1 receptor is part of the kallikrein-kinin system, a key regulatory cascade involved in blood pressure maintenance, hemostasis, inflammation, and renal function . By antagonizing the B1 receptor, this compound can affect these physiological processes.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability.
Result of Action
In animal studies, this compound has been shown to have several effects. It can block des-Arg9-BK-induced paw edema in mice . It can also reduce the duration of the late phase of paw licking in a dose-dependent manner in the formalin model of inflammation in mice . Furthermore, this compound treatment before capsaicin potently and non-concentration-dependently reduces ear edema . It also suppresses tissue destruction and neutrophil accumulation in the rat intestine after splanchnic artery occlusion/reperfusion .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy in reducing inflammation and edema was demonstrated under specific experimental conditions, such as the presence of certain inflammatory agents . .
Biochemical Analysis
Biochemical Properties
SSR240612 has been shown to interact with B1 kinin receptors of human fibroblast MRC5 and HEK cells expressing human B1 receptors . It inhibits the binding of [3H]Lys0-desArg9-BK to the B1 receptor in human fibroblast MRC5 and to recombinant human B1 receptor expressed in HEK cells . The compound’s selectivity for B1 versus B2 receptors is in the range of 500 to 1000 fold .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to improve spatial learning and memory in APP mice, a model for Alzheimer’s disease . It also reduced microglial activation, brain levels of soluble Aβ 1-42, diffuse and dense-core Aβ plaques, and increased protein levels of the Aβ brain efflux transporter lipoprotein receptor-related protein-1 in cerebral microvessels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with B1 and B2 receptors. It inhibits the contraction of rabbit aorta and rat ileum induced by the B1 receptor agonist des-Arg9-BK ex vivo in a concentration-dependent manner . It also inhibits inositol phosphate 1 formation with an IC50 of 1.9 nM .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been found to reduce tissue damage and neutrophil accumulation in a rat model of splanchnic artery occlusion/reperfusion-induced intestinal injury .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to reduce paw edema in mice when administered orally at doses of 3 and 10 mg/kg or intraperitoneally at doses of 0.1, 0.3, and 1 mg/kg .
Preparation Methods
The synthesis of SSR240612 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
SSR240612 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SSR240612 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the bradykinin B1 receptor and its role in various chemical processes.
Biology: It is used to investigate the biological functions of the bradykinin B1 receptor and its involvement in inflammation and pain.
Medicine: It has potential therapeutic applications in the treatment of inflammatory and pain-related conditions.
Industry: It is used in the development of new drugs and therapeutic agents targeting the bradykinin B1 receptor
Comparison with Similar Compounds
SSR240612 is unique in its high specificity and potency as a bradykinin B1 receptor antagonist. Similar compounds include:
Lys-des-Arg9-bradykinin: A selective agonist of the bradykinin B1 receptor.
Sar-[D-Phe8]-des-Arg9-bradykinin acetate: A potent and selective bradykinin B1 receptor agonist.
R715 TFA: A potent and selective bradykinin B1 receptor antagonist
This compound stands out due to its oral activity and high specificity for the bradykinin B1 receptor, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHFOSVBQQNAW-GDYXXZBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047351 | |
| Record name | SSR 240612 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464930-42-5 | |
| Record name | D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464930-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SSR240612 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR 240612 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SSR-240612 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SSR240612?
A1: this compound selectively targets the bradykinin B1 receptor (B1R) with high affinity. [] It demonstrates a significantly higher affinity for B1R compared to the bradykinin B2 receptor (B2R), exhibiting a selectivity ranging from 500- to 1000-fold. []
Q2: How does this compound interact with the B1R?
A2: this compound acts as a competitive antagonist of the B1R. This means it binds to the receptor, blocking the binding of endogenous B1R agonists like des-Arg9-bradykinin (des-Arg9-BK) and preventing receptor activation. []
Q3: What are the downstream consequences of B1R antagonism by this compound?
A3: B1R antagonism by this compound leads to a reduction in the downstream signaling cascade initiated by B1R activation. This includes the inhibition of:
- Inositol monophosphate formation: this compound effectively inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells, a key signaling pathway activated by B1R. []
- Inflammatory responses: this compound has been shown to reduce the expression of pro-inflammatory markers, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) in various models of inflammation. [, , ]
- Pain perception: Studies demonstrate that this compound effectively reduces hyperalgesia and allodynia in various animal models of inflammatory and neuropathic pain. [, , , ]
- Oxidative stress: this compound has demonstrated the ability to reduce oxidative stress markers like superoxide anion production and nitrotyrosine expression in models of insulin resistance. [, ]
Q4: What is known about the pharmacokinetic profile of this compound?
A4: While specific data on absorption, distribution, metabolism, and excretion (ADME) is limited within the provided research, studies indicate that this compound demonstrates good oral bioavailability. It effectively inhibits various physiological responses when administered orally in animal models. [, , , , , ]
Q5: In which in vitro models has this compound demonstrated efficacy?
A5: this compound exhibits efficacy in several in vitro models, including:
- Binding assays: Demonstrates high affinity binding to human B1R expressed in human embryonic kidney (HEK) cells and human fibroblast MRC5 cells. []
- Signal transduction assays: Inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells. []
- Cell proliferation assays: Reduces proliferation of glioma cells in vitro. []
Q6: What in vivo models have been used to assess the efficacy of this compound?
A6: this compound displays efficacy in numerous in vivo models, including:
- Inflammatory models: Reduces paw edema induced by des-Arg9-BK and capsaicin-induced ear edema in mice, as well as tissue destruction and neutrophil accumulation in a rat model of intestinal ischemia-reperfusion injury. []
- Pain models: Attenuates thermal hyperalgesia induced by UV irradiation, inhibits the late phase of formalin-induced nociception in rats, and prevents neuropathic thermal pain induced by sciatic nerve constriction in rats. [, , ]
- Metabolic disease models: Improves glucose tolerance and insulin sensitivity, reduces body weight gain, and ameliorates metabolic abnormalities in rodent models of insulin resistance and type 2 diabetes. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



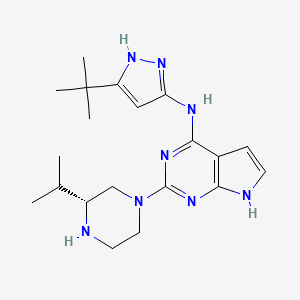
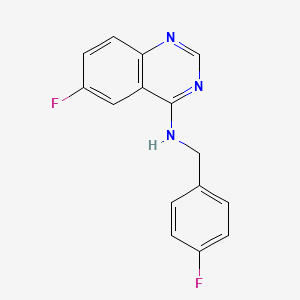
![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
